molecular formula C20H34O6 B163477 6-Keto prostaglandin F1alpha-D4 CAS No. 82414-64-0

6-Keto prostaglandin F1alpha-D4

Cat. No. B163477
CAS RN: 82414-64-0
M. Wt: 374.5 g/mol
InChI Key: KFGOFTHODYBSGM-GKZGVFJGSA-N
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Description

6-Keto prostaglandin F1alpha-D4 (6-keto PGF1alpha-D4) is the inactive, non-enzymatic hydrolysis product of PGI2 . It is used as an internal standard for the quantification of PGF1α by GC- or LC-mass spectrometry . It serves as a useful marker of PGI2 biosynthesis in vivo .


Synthesis Analysis

An HPLC-MS/MS method was developed and validated for the quantification of 6-keto prostaglandin F1α, the stable hydrolysis product of prostacyclin, and its metabolites 2,3-dinor-6-keto prostaglandin F1α and 6,15-diketo-13,14-dihydro prostaglandin F1α in human plasma . For sample preparation, a solid phase extraction step was combined with a column switching approach for analytes enrichment and further sample clean-up of the processed sample .


Molecular Structure Analysis

The molecular formula of this compound is C20H34O6 .


Chemical Reactions Analysis

A radioimmunoassay for 6-keto-prostaglandin F1alpha has been developed. The assay is accurate and sensitive but since the antiserum cross-reacts 5-10% with prostaglandins (PGs) of the E and F series, solvent extraction and thin layer chromatography are required for absolute specificity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 374.5 g/mol . The molecular formula is C20H34O6 .

Scientific Research Applications

Bioluminescent Immunoassay Development

Desai et al. (2002) developed a solid-phase immunoassay for 6-keto-prostaglandin F1alpha, a stable hydrolysis product of prostacyclin, used in determining prostacyclin levels. This method employed bioluminescent protein aequorin, facilitating direct plasma measurement without pretreatment, simplifying the process with faster assay times (Desai, Deo, Hyland, Poon, & Daunert, 2002).

Distribution in Fetal Tissues

Pace-Asciak and Rangaraj (1978) measured five prostaglandins, including 6-keto-prostaglandin F1alpha, in various fetal lamb tissues. They found that while prostaglandin E2 was the main prostaglandin in fetal organs, arterial tissue primarily formed 6-keto-prostaglandin F1alpha, highlighting tissue-specific prostaglandin production (Pace-Asciak & Rangaraj, 1978).

Radioimmunoassay Development

Mitchell (1978) reported a radioimmunoassay for 6-keto-prostaglandin F1alpha, providing a sensitive and accurate method for its measurement. This assay demonstrated cross-reactivity with other prostaglandins but confirmed low circulating concentrations in humans and other species (Mitchell, 1978).

Assessment in Medical Materials

Cenni et al. (1999) evaluated the effect of carbon-coated polyethylene terephthalate on prostacyclin release by endothelial cells, using 6-keto prostaglandin F1alpha as a marker. They found that this material influenced endothelial cell response to stimulation, impacting prostacyclin release (Cenni, Corradini, Di Leo, & Montanaro, 1999).

Fluorescent Derivatives for Chromatography

Turk et al. (1978) created fluorescent esters of various prostaglandins, including 6-keto-F1alpha, for chromatography applications. This method enhanced detection and identification, contributing to a more effective analysis of these compounds (Turk, Weiss, Davis, & Needleman, 1978).

Mechanism of Action

Target of Action

6-Keto Prostaglandin F1alpha-D4 (6-keto PGF1α-d4) is a derivative of 6-keto Prostaglandin F1alpha (6-keto PGF1α), which is the inactive, non-enzymatic hydrolysis product of Prostaglandin I2 (PGI2) . PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in regulating blood flow and preventing thrombosis .

Mode of Action

6-keto PGF1α-d4, like its parent compound 6-keto PGF1α, is believed to interact with prostaglandin receptors, particularly those involved in the PGI2 pathway . The interaction with these receptors triggers a series of intracellular events, leading to the physiological effects associated with PGI2, such as vasodilation and inhibition of platelet aggregation .

Biochemical Pathways

The primary pathway affected by 6-keto PGF1α-d4 is the PGI2 pathway, which is part of the larger cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins . The COX pathway plays a key role in inflammation, pain, and other physiological responses .

Pharmacokinetics

It is known that the compound is intended for use as an internal standard for the quantification of 6-keto pgf1α by gc- or lc-ms . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of 6-keto PGF1α-d4’s action are likely to mirror those of 6-keto PGF1α and PGI2. These effects include vasodilation, inhibition of platelet aggregation, and potentially anti-inflammatory effects . These effects are crucial in maintaining cardiovascular health and preventing conditions such as thrombosis .

properties

IUPAC Name

3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGOFTHODYBSGM-GKZGVFJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144797
Record name (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82414-64-0
Record name (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82414-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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